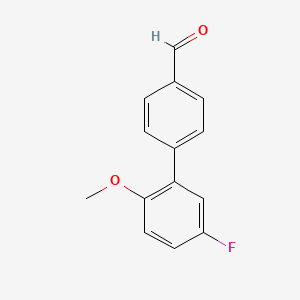
4-(3-Fluoro-6-methoxyphenyl)benzaldehyde
描述
4-(3-Fluoro-6-methoxyphenyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a methoxy group at the 6-position, along with an aldehyde group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Reactions: The compound can be synthesized starting from 3-fluoro-6-methoxybenzene. Bromination at the 4-position followed by a Grignard reaction with formaldehyde can yield the desired aldehyde.
Direct Formylation: Another method involves the direct formylation of 3-fluoro-6-methoxybenzene using Vilsmeier-Haack reagent, which introduces the aldehyde group directly.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow chemistry and green chemistry principles are often applied to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: NaBH4, LiAlH4, in anhydrous ether or alcohol solvents.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: 4-(3-Fluoro-6-methoxyphenyl)benzoic acid.
Reduction: 4-(3-Fluoro-6-methoxyphenyl)benzyl alcohol.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.
科学研究应用
4-(3-Fluoro-6-methoxyphenyl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
作用机制
The mechanism by which 4-(3-Fluoro-6-methoxyphenyl)benzaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
4-(3-Fluoro-4-methoxyphenyl)benzaldehyde: Similar structure but with the positions of the fluorine and methoxy groups reversed.
4-(3-Methoxyphenyl)benzaldehyde: Lacks the fluorine atom.
4-(3-Fluorophenyl)benzaldehyde: Lacks the methoxy group.
Uniqueness: 4-(3-Fluoro-6-methoxyphenyl)benzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
属性
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14-7-6-12(15)8-13(14)11-4-2-10(9-16)3-5-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGSWOFUEWPWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
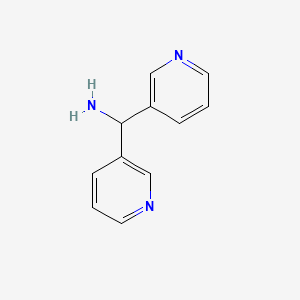
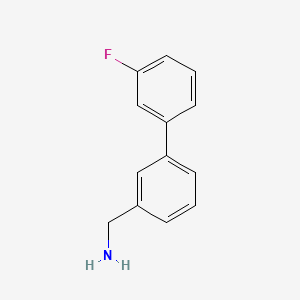
![2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847814.png)
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847817.png)
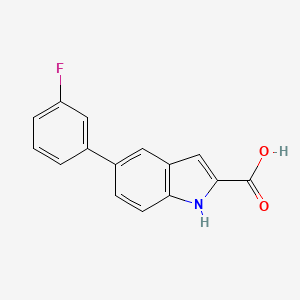
![2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B7847833.png)
![(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7847839.png)
![2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847847.png)
![2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847848.png)
![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7847854.png)
![3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847864.png)
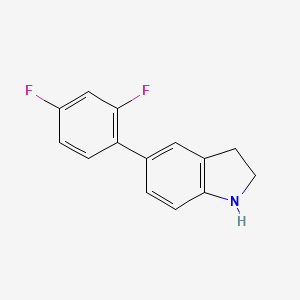
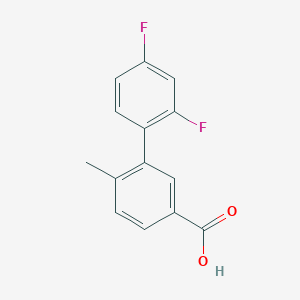
![1-{2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B7847884.png)
